molecular formula C23H31FO6 B490882 1,3-DI-TERT-BUTYL 2-(3-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE CAS No. 347363-27-3

1,3-DI-TERT-BUTYL 2-(3-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE

Cat. No.: B490882
CAS No.: 347363-27-3
M. Wt: 422.5g/mol
InChI Key: PFQZJEUDBCQQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-DI-TERT-BUTYL 2-(3-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a cyclohexanedicarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DI-TERT-BUTYL 2-(3-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE typically involves multiple steps, including the formation of the cyclohexanedicarboxylate core and the introduction of the fluorophenyl and tert-butyl groups. Common reagents used in the synthesis include tert-butyl alcohol, fluorobenzene, and various catalysts and solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1,3-DI-TERT-BUTYL 2-(3-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

1,3-DI-TERT-BUTYL 2-(3-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DI-TERT-BUTYL 2-(3-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxy and carbonyl groups may also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-DI-TERT-BUTYL 2-(3-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE include other cyclohexanedicarboxylate derivatives and fluorophenyl-containing compounds.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the fluorophenyl and tert-butyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

347363-27-3

Molecular Formula

C23H31FO6

Molecular Weight

422.5g/mol

IUPAC Name

ditert-butyl 2-(3-fluorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C23H31FO6/c1-21(2,3)29-19(26)17-15(25)12-23(7,28)18(20(27)30-22(4,5)6)16(17)13-9-8-10-14(24)11-13/h8-11,16-18,28H,12H2,1-7H3

InChI Key

PFQZJEUDBCQQSR-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C(C(C1C(=O)OC(C)(C)C)C2=CC(=CC=C2)F)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)OC(C)(C)C)C2=CC(=CC=C2)F)C(=O)OC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.